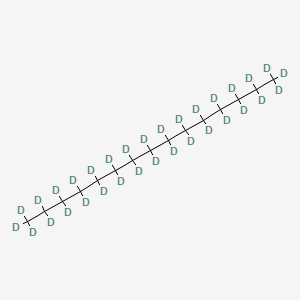

N-Pentadecane-d32

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentadecane-d32 is a synthetic hydrocarbon molecule composed of 15 carbon atoms and 32 hydrogen atoms. It is a component of the larger family of hydrocarbons known as alkanes. N-Pentadecane-d32 is a non-polar molecule with a high boiling point and low viscosity, making it useful in a variety of applications.

Scientific Research Applications

1. Molecular Dynamics and Two-Dimensional Crystalline Film Formation

N-Pentadecane (C15H32) has been studied in molecular dynamics simulations to understand its behavior in forming two-dimensional crystalline films on substrates with attractive forces similar to metals or graphite. This research is significant in materials science, particularly in understanding adsorption and conformational changes in molecular films (Li et al., 2011).

2. Phase Transition Analysis Using Raman Spectroscopy

Studies using Raman spectroscopy have investigated the phase transitions of n-pentadecane under high temperature and high pressure conditions. This research provides insights into the behavior of hydrocarbons under extreme conditions, which is relevant for various industrial and scientific applications (Qiao Er-Wei et al., 2009).

3. Autoignition Characteristics in Combustion Studies

N-Pentadecane's oxidation and autoignition characteristics have been extensively studied in combustion research. Understanding the ignition behavior of large hydrocarbons like n-pentadecane is crucial for developing more efficient and cleaner combustion processes (Raza et al., 2020).

4. Investigating Thermal Conductivity

Research on the thermal conductivity of n-pentadecane contributes to a better understanding of heat transfer properties in various substances, which is fundamental in thermodynamics and engineering applications (Zeng et al., 2019).

5. Microencapsulation for Thermal Energy Storage

Pentadecane has been microencapsulated for use in thermal energy storage applications. This research is significant in the field of energy conservation and storage, exploring efficient ways to store and release thermal energy (Konuklu & Erzin, 2019).

6. Detailed Chemical Kinetic Reaction Mechanisms

Research has also focused on developing detailed chemical kinetic reaction mechanisms for the pyrolysis and oxidation of n-pentadecane, which is essential for understanding and modeling combustion processes (Westbrook et al., 2009).

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontadeuteriopentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOZIPAWZNQLMR-UBTWNIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584062 |

Source

|

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pentadecane-d32 | |

CAS RN |

36340-20-2 |

Source

|

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)